molecular formula C13H17ClN2O4S B2653139 2-Chloro-5-{[2-(pyrrolidin-1-yl)ethyl]sulfamoyl}benzoic acid CAS No. 1203427-84-2

2-Chloro-5-{[2-(pyrrolidin-1-yl)ethyl]sulfamoyl}benzoic acid

Cat. No. B2653139
CAS RN: 1203427-84-2
M. Wt: 332.8
InChI Key: ZKTUOTYWIHZZJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-5-{[2-(pyrrolidin-1-yl)ethyl]sulfamoyl}benzoic acid” is a chemical compound with the molecular formula C13H17ClN2O4S . It is used in pharmaceutical testing .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, melting point, boiling point, and more . The molecular weight of “2-Chloro-5-{[2-(pyrrolidin-1-yl)ethyl]sulfamoyl}benzoic acid” is 332.8 .

Scientific Research Applications

Antifolate Agents and Antitumor Activity

The classical antifolate N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-L-glutamic acid and its nonclassical analogues were synthesized for potential use as dihydrofolate reductase (DHFR) inhibitors and antitumor agents. The classical compound was an excellent inhibitor of human DHFR and showed potent activity against tumor cells in culture. Some nonclassical analogues were potent and selective inhibitors of DHFR from pathogens causing opportunistic infections in patients with compromised immune systems (Gangjee et al., 2007).

Antimicrobial Agents

A series of pyridines and pyridine-based sulfa drugs were reported as antimicrobial agents, demonstrating significant activity against various microorganisms. The synthesis of these compounds involves regioselective alkylation, hydrolysis, and sulfenylation, highlighting their potential in treating microbial infections (El‐Sayed et al., 2017).

Synthesis of Heterocyclic Compounds

The nickel-catalyzed and benzoic acid-promoted direct sulfenylation of unactivated arenes was described, providing an efficient access to valuable aryl sulfides. This method offers a high degree of functional group tolerance and broad substrate scope, useful in the synthesis of heterocyclic compounds and further chemical exploration (Yang et al., 2015).

Receptor Binding Sites and Hypoglycemic Activity

[(Acylamino)ethyl]benzoic acids, including compounds similar to "2-Chloro-5-{[2-(pyrrolidin-1-yl)ethyl]sulfamoyl}benzoic acid," were discussed for their activity in lowering blood glucose levels. This activity was attributed to binding at insulin-releasing receptor sites of pancreatic beta cells. High hypoglycemic activity was observed with compounds having a carboxyl group attached to the aromatic ring, suggesting a mechanism similar to sulfonylurea drugs (Brown & Foubister, 1984).

properties

IUPAC Name

2-chloro-5-(2-pyrrolidin-1-ylethylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4S/c14-12-4-3-10(9-11(12)13(17)18)21(19,20)15-5-8-16-6-1-2-7-16/h3-4,9,15H,1-2,5-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTUOTYWIHZZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-{[2-(pyrrolidin-1-yl)ethyl]sulfamoyl}benzoic acid

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